molecular formula C12H16BrNO B104367 2-bromo-N-(2,6-dimethylphenyl)butanamide CAS No. 53984-81-9

2-bromo-N-(2,6-dimethylphenyl)butanamide

Cat. No. B104367
CAS RN: 53984-81-9
M. Wt: 270.17 g/mol
InChI Key: JGDSSRKVVDAVPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation reactions, as seen in the synthesis of dihydropyrimidinones using N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide as a catalyst under solvent-free conditions . This method could potentially be adapted for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, has been characterized using NMR spectroscopy and X-ray crystallography . These techniques could be employed to determine the molecular structure of 2-bromo-N-(2,6-dimethylphenyl)butanamide, ensuring the correct geometry and confirming the presence of functional groups.

Chemical Reactions Analysis

The reactivity of bromide-containing compounds is highlighted in the reaction of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides, where the bromide is displaced by nucleophiles . This suggests that 2-bromo-N-(2,6-dimethylphenyl)butanamide could also undergo nucleophilic substitution reactions, which could be useful in further chemical transformations.

Physical and Chemical Properties Analysis

The solubility behavior of organotin bromides with dimethylamino groups is discussed, indicating high solubility in water and polar solvents . This information could be extrapolated to predict the solubility of 2-bromo-N-(2,6-dimethylphenyl)butanamide, which may also exhibit solubility in polar solvents due to the presence of the bromide and amide functional groups.

Scientific Research Applications

Inorganic Bromine in the Marine Boundary Layer

Inorganic bromine plays a significant role in atmospheric chemistry, particularly in the marine boundary layer where it influences ozone depletion and the processing of other atmospheric constituents. The study by Sander et al. (2003) reviews the sources, cycling, and impact of inorganic bromine, highlighting its origin from sea salt aerosols and its transformation into reactive gases that affect climate and atmospheric composition (Sander et al., 2003).

Regioselectivity in Free Radical Bromination

Thapa et al. (2014) investigated the free radical bromination of unsymmetrical dimethylated pyridines, offering insights into the mechanisms and selectivity of bromination reactions. Such studies are relevant for understanding how brominated compounds, like "2-bromo-N-(2,6-dimethylphenyl)butanamide," might react under similar conditions (Thapa et al., 2014).

Novel Brominated Flame Retardants

Zuiderveen et al. (2020) reviewed the occurrence and potential risks of novel brominated flame retardants in indoor environments, highlighting the need for further research on their environmental fate and toxicity. This context might be relevant for assessing the safety and environmental impact of brominated compounds, including "2-bromo-N-(2,6-dimethylphenyl)butanamide" (Zuiderveen et al., 2020).

Downstream Processing of Biologically Produced Chemicals

Xiu and Zeng (2008) discussed the downstream processing of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, which are relevant for the production and purification of various industrial chemicals. The methodologies described could be applicable to the processing and refinement of brominated compounds like "2-bromo-N-(2,6-dimethylphenyl)butanamide" (Xiu & Zeng, 2008).

properties

IUPAC Name

2-bromo-N-(2,6-dimethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDSSRKVVDAVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,6-dimethylphenyl)butanamide

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